molecular formula C13H9ClN2 B1665458 Acridine, 2-amino-7-chloro- CAS No. 23045-20-7

Acridine, 2-amino-7-chloro-

Cat. No.: B1665458
CAS No.: 23045-20-7
M. Wt: 228.67 g/mol
InChI Key: ZXXJLAKNTDVKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acridine, 2,7-diamino-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Antiparasitic Properties

Acridine derivatives, including 2-amino-7-chloro-acridine, have demonstrated significant in vitro antiparasitic properties. They have been studied for their effectiveness against parasites such as Leishmania infantum. The antileishmanial activity of these compounds depends on the nature of the substituents in the acridine structure. These findings suggest that acridine compounds could be considered multitarget drugs with potential applications in parasitic disease treatment (Di Giorgio et al., 2003).

DNA Intercalation and Binding Properties

Acridine derivatives have been linked to various positions of oligonucleotides, showing interesting DNA-binding properties. These properties have implications for understanding DNA metabolism and could inform the development of drugs targeting genetic material. The attachment of the acridine derivative to oligonucleotides influences their binding to DNA, which can be crucial in the study of gene expression and regulation (Asseline et al., 1996).

Anticancer Research

Some studies have investigated the potential of acridine derivatives in anticancer therapy. Their ability to intercalate DNA makes them candidates for designing drugs that target cancer cells' genetic material. Research on dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands, for example, has provided insights into designing potential anticancer drugs (Goodgame et al., 1988).

Sensor Development for Metal Detection

Acridine-based sensors have been developed for the detection of metal ions like Cu(II) in solutions. These sensors demonstrate a change in color upon binding to specific metal ions, making them useful in environmental monitoring and industrial applications (Dai et al., 2018).

Properties

23045-20-7

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

7-chloroacridin-2-amine

InChI

InChI=1S/C13H9ClN2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,15H2

InChI Key

ZXXJLAKNTDVKRB-UHFFFAOYSA-N

SMILES

C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N

Canonical SMILES

C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N

Appearance

Solid powder

23045-20-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acridine, 2-amino-7-chloro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acridine, 2-amino-7-chloro-
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